molecular formula C10H9ClO3 B019052 3-Acetoxy-2-methylbenzoyl Chloride CAS No. 167678-46-8

3-Acetoxy-2-methylbenzoyl Chloride

Cat. No. B019052
M. Wt: 212.63 g/mol
InChI Key: COLDUSGLGQXXEJ-UHFFFAOYSA-N
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Description

3-Acetoxy-2-methylbenzoyl Chloride is a laboratory chemical . It is an intermediate in the preparation of small-sized HIV protease inhibitors .


Synthesis Analysis

The synthesis of 3-Acetoxy-2-methylbenzoyl Chloride can be achieved by reacting an alkali metal salt of 3-aminonaph-thalene-1,5-disulfonic acid with alkali metal hydroxide and water . Another method involves the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2-methylbenzoyl Chloride was determined using IR, 1H NMR, and 13C NMR spectroscopic studies .


Chemical Reactions Analysis

The chemical reactions involving 3-Acetoxy-2-methylbenzoyl Chloride have been studied. For instance, it has been used in the synthesis of novel benzamide compounds .


Physical And Chemical Properties Analysis

3-Acetoxy-2-methylbenzoyl Chloride is a light yellow oil . It has a molecular weight of 212.63 .

Scientific Research Applications

Synthesis of Benzamides

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Acetoxy-2-methylbenzoyl Chloride is used in the synthesis of novel benzamide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries .
  • Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Synthesis of Anhydrides

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Acetoxy-2-methylbenzoyl Chloride is used in the synthesis of anhydride derivatives . These compounds serve as a precursor for the synthesis of esters, amides, drugs, and peptides .
  • Methods of Application : A novel anhydride derivative, 3-acetoxy-2-methylbenzoic anhydride (AMA), was obtained from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . The synthesized compound was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopic studies .
  • Results : The title compound was screened for antibacterial activities using a serial dilution technique under aseptic conditions . The results indicate that the title compound has significant antibacterial properties .

Preparation of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Acetoxy-2-methylbenzoyl Chloride is used in the preparation of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . This compound can be used as an intermediate in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results : The specific results or outcomes obtained from this application are not provided in the source .

Preparation of ®-N-(2,6-dichlorobenzyl)-3-[(2S,3S)-3-(3-hydroxy-2-methylbenzoyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Acetoxy-2-methylbenzoyl Chloride is used in the preparation of ®-N-(2,6-dichlorobenzyl)-3-[(2S,3S)-3-(3-hydroxy-2-methylbenzoyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide . This compound can be used as an intermediate in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results : The specific results or outcomes obtained from this application are not provided in the source .

Preparation of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Acetoxy-2-methylbenzoyl Chloride is used in the preparation of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . This compound can be used as an intermediate in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results : The specific results or outcomes obtained from this application are not provided in the source .

Preparation of ®-N-(2,6-dichlorobenzyl)-3-[(2S,3S)-3-(3-hydroxy-2-methylbenzoyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Acetoxy-2-methylbenzoyl Chloride is used in the preparation of ®-N-(2,6-dichlorobenzyl)-3-[(2S,3S)-3-(3-hydroxy-2-methylbenzoyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide . This compound can be used as an intermediate in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results : The specific results or outcomes obtained from this application are not provided in the source .

Safety And Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

The future directions of 3-Acetoxy-2-methylbenzoyl Chloride research could involve its use in the synthesis of novel benzamide compounds, which have shown significant antibacterial properties . It could also be used in the preparation of small-sized HIV protease inhibitors .

properties

IUPAC Name

(3-carbonochloridoyl-2-methylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6-8(10(11)13)4-3-5-9(6)14-7(2)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLDUSGLGQXXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426635
Record name 3-Acetoxy-2-methylbenzoyl Chloride
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Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2-methylbenzoyl Chloride

CAS RN

167678-46-8
Record name 3-(Acetyloxy)-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167678-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(Chlorocarbonyl)-2-methylphenyl)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetoxy-2-methylbenzoyl Chloride
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Record name [3-(chlorocarbonyl)-2-methylphenyl]acetate
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Record name Benzoyl chloride, 3-(acetyloxy)-2-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Acetoxy-2-methylbenzoic acid was slurried in methyl-t-butyl ether (MTBE) and treated with 1.2 equivalents of thionyl chloride and catalytic dimethylformamide. After three hours at ambient temperatures, the reaction was complete, giving a brown solution. Solvent (MTBE) was removed by vacuum distillation. Residual thionyl chloride was removed by addition of toluene followed by vacuum distillation. The resulting 3-acetoxy-2-methylbenzoyl chloride was isolated either directly as an oil or by crystallization from two volumes of heptane at <10° C. Product was obtained in >100% yield when isolated as an oil and 82-85% yield when crystallized from heptane.
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Synthesis routes and methods II

Procedure details

The 3-acetoxy-2-methylbenzoic acid (3) is then reacted, for example with thionyl chloride, to give 3-acetoxy-2-methylbenzoyl chloride (4) ##STR4##
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Synthesis routes and methods III

Procedure details

In a flask, 60.0 g of 3-acetoxy-2-methylbenzoic acid are suspended under nitrogen in 140.0 g of xylene. The suspension is heated to 70° C. and 42.9 g of thionyl chloride are added dropwise. The mixture is heated further. At approx. 75° C., vigorous gas evolution (SO2, HCl) commences. The liquid phase temperature rises continuously and reaches 108° C. after approx. 4 h. The solution is cooled to approx. 50° C. under nitrogen and the reflux condenser is replaced by Vigreux column. At atmospheric pressure and later under reduced pressure, first xylene and thionyl chloride residues and then the product are distilled over. The product distills over at 15 mbar and 147.0-148.0° C. 59.6 g of 3-acetoxy-2-methylbenzoyl chloride (97.3%) are obtained. This corresponds to 91.0% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Çakmak, S Kansiz, M Azam, A Veyisoglu… - ACS …, 2022 - ACS Publications
… mL, 15 mmol) was gradually added to a solution of 3-acetoxy-2-methylbenzoic acid dissolved (15 mmol) in THF (7.5 mL), followed by the addition of 3-acetoxy-2 methylbenzoyl chloride (…
Number of citations: 6 pubs.acs.org
BK Kırca, Ş Çakmak, H Kütük, M Odabaşoğlu… - Journal of Molecular …, 2018 - Elsevier
… To a solution of 4-methylaniline (10 mmol) and triethylamine (10 mmol) in THF (10 mL) solution of 3-Acetoxy-2-methylbenzoyl chloride (11 mmol) was added dropwise at room …
Number of citations: 12 www.sciencedirect.com
S Kansiz, S ÇAKMAK, N Dege, G MERAL… - X-ray Structure Analysis …, 2018 - jstage.jst.go.jp
… 1) was prepared using a solution of 3-acetoxy2-methylbenzoyl chloride (10 mmol) in THF (5 mL), which was added dropwise to a solution of 4-nitroaniline (10 mmol) and triethylamine (…
Number of citations: 4 www.jstage.jst.go.jp
H Yakan, S Cakmak, H Kutuk, S Yenigun… - Research on Chemical …, 2020 - Springer
… Into this reaction, a mixture was slowly added (2.34 g, 11 mmol) of 3-acetoxy-2-methylbenzoyl chloride or 2,3-dimethoxybenzoyl chloride in 5 mL of THF at room temperature [22]. Then …
Number of citations: 12 link.springer.com
S Demir, S Cakmak, N Dege, H Kutuk… - Journal of Molecular …, 2015 - Elsevier
… To a solution of 4-methoxyaniline (10 mmol) and triethylamine (10 mmol) in THF (10 mL) was added dropwise a THF (10 mL) solution of 3-acetoxy-2-methylbenzoyl chloride (11 mmol) …
Number of citations: 48 www.sciencedirect.com
BK Kırca, Ş Çakmak, H Yakan, M Odabaşoğlu… - Journal of Molecular …, 2020 - Elsevier
… 3-methylaniline (10 mmol) and triethylamine (10 mmol) in THF (10 mL) was added to dropwise solution of 3-acetoxy-2-methylbenzoyl chloride (11 mmol) in THF (10 mL) at room …
Number of citations: 2 www.sciencedirect.com
Ş Çakmak, T Aycan, F Öztürk, A Veyisoğlu - Journal of Molecular Structure, 2022 - Elsevier
… The starting compound, 3-acetoxy-2-methylbenzoic anhydride, was prepared from the reaction of 3-acetoxy-2-methylbenzoic acid with 3-acetoxy-2-methylbenzoyl chloride according to …
Number of citations: 2 www.sciencedirect.com
Y Nakagawa, K Takahashi, H Kishikawa… - Bioorganic & medicinal …, 2005 - Elsevier
… Excess thionyl chloride was removed azeotropically with toluene to afford crude 3-acetoxy-2-methylbenzoyl chloride which was dissolved in anhydrous dichloromethane (3.6 mL). This …
Number of citations: 44 www.sciencedirect.com
T Inaba, Y Yamada, H Abe, S Sagawa… - The Journal of Organic …, 2000 - ACS Publications
… Coupling of 23 with 3-acetoxy-2-methylbenzoyl chloride 13 and successive removal of the acetyl group gave 3 in 74% yield. The stereochemistry of 23 was confirmed by X-ray …
Number of citations: 84 pubs.acs.org
Y Nagao, T Hisanaga, T Utsumi, H Egami… - The Journal of …, 2018 - ACS Publications
… hydrolyzed by treatment with 1 N HCl to give the corresponding benzoate intermediate, and the resulting primary amino group was coupled with 3-acetoxy-2-methylbenzoyl chloride to …
Number of citations: 13 pubs.acs.org

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